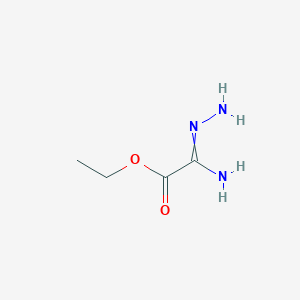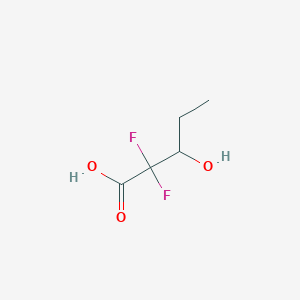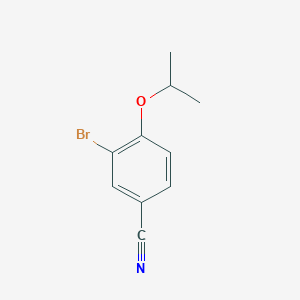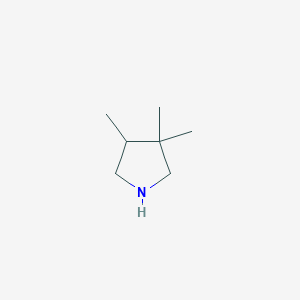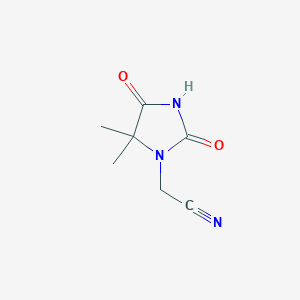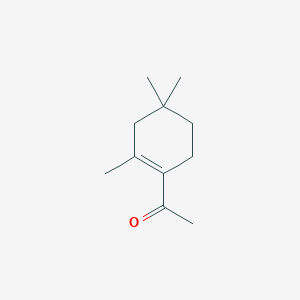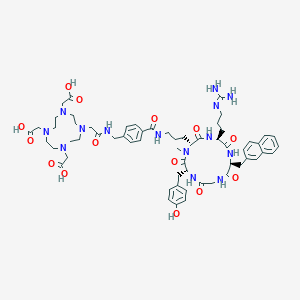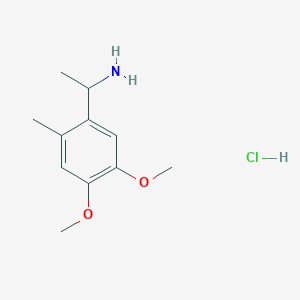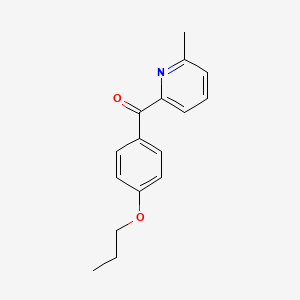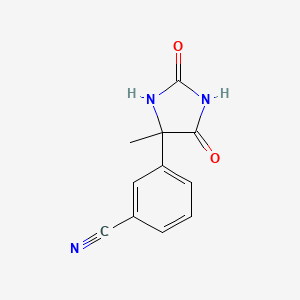 (4-氯苯基)(吡啶-3-基)甲基胺 CAS No. 1156267-03-6"
>
(4-氯苯基)(吡啶-3-基)甲基胺 CAS No. 1156267-03-6"
>
(4-氯苯基)(吡啶-3-基)甲基胺
描述
[(4-Chlorophenyl)(pyridin-3-yl)methyl](methyl)amine is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-Chlorophenyl)(pyridin-3-yl)methyl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Chlorophenyl)(pyridin-3-yl)methyl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
研究和分析
该化合物主要用于研究、分析和科学教育 . 它是一种实验室化学品,被各个科学领域的专业人士使用 .
生物学研究
该化合物可能用于生物学研究。 虽然没有提及具体的应用,但具有类似结构的化合物已用于生物学研究 .
药物发现
在药物发现领域,该化合物可作为构建块或中间体用于合成更复杂的分子。 例如,具有类似结构的化合物已被用于开发潜在的抗HIV药物 .
化学合成
作为一种具有特定结构的化学物质,它可用于化学合成,作为试剂或构建块来创建其他化学物质 .
安全测试
该化合物的安全数据表表明它可用于安全测试。 这可能包括确定其毒性、反应性和其他与安全相关的特性 .
抗结核剂
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
Similar compounds have been observed to interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
Similar compounds have been observed to exert a range of effects at the molecular and cellular level, often contributing to their overall biological activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Chlorophenyl)(pyridin-3-yl)methylamine. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its targets .
生化分析
Biochemical Properties
(4-Chlorophenyl)(pyridin-3-yl)methylamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can include binding to active sites, altering enzyme conformation, or affecting enzyme kinetics. These interactions can lead to changes in the overall metabolic flux and the levels of metabolites within the cell.
Cellular Effects
(4-Chlorophenyl)(pyridin-3-yl)methylamine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of (4-Chlorophenyl)(pyridin-3-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects the metabolic pathways they are involved in. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Chlorophenyl)(pyridin-3-yl)methylamine can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound can be stable under certain conditions, but may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of (4-Chlorophenyl)(pyridin-3-yl)methylamine vary with different dosages in animal models . At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects may be observed at high doses, including potential damage to tissues or organs.
Metabolic Pathways
(4-Chlorophenyl)(pyridin-3-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of (4-Chlorophenyl)(pyridin-3-yl)methylamine within cells and tissues involve specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
(4-Chlorophenyl)(pyridin-3-yl)methylamine exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects.
属性
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-15-13(11-3-2-8-16-9-11)10-4-6-12(14)7-5-10/h2-9,13,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWNSRUAXBAJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)
